2-(Pyrazin-2-yl)but-3-yn-2-ol, also known as a pyrazine derivative, is an organic compound featuring a unique combination of a pyrazine ring and a propargylic alcohol functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the alkyne and alcohol functionalities allows for versatile reactivity, making it a valuable intermediate in various chemical reactions.
The compound can be synthesized through various chemical methods, typically involving reactions that incorporate pyrazine derivatives with alkyne functionalities. Research has highlighted the synthesis of similar compounds, indicating the relevance of this structure in ongoing studies in organic and medicinal chemistry .
2-(Pyrazin-2-yl)but-3-yn-2-ol belongs to the class of pyrazine derivatives and can be classified as an alkyne alcohol. Its molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 2-(Pyrazin-2-yl)but-3-yn-2-ol can be achieved through several methods:
The reaction conditions often involve elevated temperatures and specific solvent systems (such as amines or polar aprotic solvents) to facilitate effective coupling and yield higher product purity. Continuous flow reactors may also be employed for industrial-scale synthesis to enhance control over reaction parameters .
The compound has a molecular weight of approximately 135.15 g/mol. Its structural characteristics contribute to its reactivity in various chemical transformations.
2-(Pyrazin-2-yl)but-3-yn-2-ol can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism by which 2-(Pyrazin-2-yl)but-3-yn-2-ol exerts its effects involves interaction with biological targets such as enzymes and receptors. Its structural features allow it to modulate various biochemical pathways, potentially influencing processes like cell signaling, apoptosis, and inflammation.
Research indicates that compounds within this class may demonstrate biological activities including antimicrobial and anticancer properties, underscoring their potential therapeutic applications .
Key physical properties include:
Chemical properties are characterized by:
Relevant data on boiling points, melting points, and stability under various conditions would need to be experimentally determined for precise applications.
The compound has several notable applications:
The but-3-yn-2-ol moiety represents a strategically valuable acetylenic scaffold in kinase inhibitor design due to its dual functionality: the alkyne group provides linear geometry and hydrogen-bond accepting capability, while the adjacent hydroxyl group enables hydrogen-bond donation and serves as a synthetic handle for structural diversification. This bifunctional nature allows precise orientation within kinase active sites, particularly those containing hydrophobic pockets adjacent to hydrogen-bonding residues. In the context of Nuclear Factor Kappa-B (NF-κB) pathway modulation, acetylenic compounds demonstrate significant potential for targeting kinases like Inhibitory Kappa B Kinase alpha (IKKα) and NF-κB-Inducing Kinase (NIK). These kinases regulate the non-canonical NF-κB pathway, which mediates transcriptional responses through liberation of p52-RelB dimers and contributes to inflammatory conditions and oncogenesis [1].
The terminal alkyne in scaffolds like 2-(Pyrazin-2-yl)but-3-yn-2-ol enables distinctive binding modes through several mechanisms: 1) The linear alkyne geometry facilitates deep penetration into hydrophobic kinase subpockets inaccessible to bulkier groups; 2) The electron-rich triple bond engages in π-cation interactions with conserved lysine residues frequently found in kinase ATP-binding sites; 3) The hydroxyl group forms critical hydrogen bonds with hinge region residues, mimicking adenine-kinase interactions observed in canonical ATP-competitive inhibitors. Molecular modeling studies of acetylenic inhibitors bound to NIK reveal specific interactions between the alkyne moiety and a hydrophobic cleft formed by Leu41, Val42, and Ala50, while the hydroxyl group hydrogen-bonds with the catalytic Lys429 residue essential for phosphate transfer [1] [6].
Table 1: Kinase Targets of Acetylenic Scaffolds in Oncological Pathways
Kinase Target | Pathway | Biological Impact | Representative Acetylenic Scaffold |
---|---|---|---|
NIK | Non-canonical NF-κB | Blocks processing of p100 to p52, inhibiting RelB dimer nuclear translocation | But-3-yn-2-ol derivatives |
IKKα | Canonical/Non-canonical NF-κB | Prevents IκB phosphorylation and degradation | Propargylamine analogs |
Pim-1 | JAK/STAT | Reduces phosphorylation of Bad, suppressing cell survival | 3-(Pyrazin-2-yl)-1H-indazoles |
ATR | DNA Damage Response | Abrogates cell cycle arrest in p53-deficient cells | PROTAC-conjugated alkynes |
Recent investigations demonstrate that incorporation of acetylenic units like but-3-yn-2-ol into heterocyclic kinase inhibitors enhances selectivity profiles by exploiting subtle differences in hydrophobic pocket architecture between phylogenetically related kinases. For instance, selectivity for NIK over the structurally similar IKKβ is achieved through the alkyne's preferential occupation of a shallow subpocket unique to NIK's catalytic domain. This selectivity is pharmacologically significant given NIK's role as a central integrator for Tumor Necrosis Factor Receptor Superfamily (TNFRSF) signaling, making it an attractive target in hematological malignancies characterized by constitutive non-canonical NF-κB activation [1] [5].
Pyrazine—a diazine heterocycle with nitrogen atoms at the 1- and 4-positions—has evolved into a privileged scaffold in targeted cancer therapy due to its favorable physiochemical properties, including moderate basicity (pKa ~0.65), balanced hydrophobicity, and significant dipole moment (0 Debye) enabling diverse binding interactions. The nitrogen atoms serve as hydrogen-bond acceptors, while the carbon atoms provide sites for strategic substitution to modulate electronic properties and steric bulk. This versatility is exemplified in 2-(Pyrazin-2-yl)but-3-yn-2-ol, where the pyrazine ring directs molecular orientation through specific protein interactions while the alkyne-alcohol extension engages in complementary bonding [5] [6] [9].
Pyrazine derivatives demonstrate remarkable adaptability across multiple targeting strategies:
Covalent Inhibition: Electron-deficient pyrazines undergo nucleophilic aromatic substitution (SNAr) with cysteine thiols in target proteins. Structural studies of pyrazine-based covalent fragments like SN006 bound to the p53-Y220C mutant reveal selective arylation of the mutation-generated Cys220 residue within a hydrophobic cleft. This covalent modification stabilizes the thermodynamically destabilized mutant, increasing its melting temperature (ΔTm) by up to 5.0°C, representing a significant advance over early stabilizers like PK5196 (ΔTm = 3.6°C) [6].
Allosteric Modulation: Pyrazine-containing compounds such as 3-(pyrazin-2-yl)-1H-indazoles function as potent pan-Pim kinase inhibitors by accessing unique allosteric sites. The pyrazine nitrogen forms a critical hydrogen bond with the hinge region backbone of Pim-1 (Asp186), while substituents at the 5-position occupy a hydrophobic pocket responsible for isoform selectivity. This binding mode achieves submicromolar inhibition constants (Ki < 50 nM) against all three Pim isoforms (Pim-1, -2, -3), disrupting downstream phosphorylation of apoptosis regulators like Bad [5].
Hybrid Pharmacophores: Pyrazine serves as a molecular linchpin connecting complementary pharmacophoric elements. In Phosphoinositide 3-Kinase (PI3K) inhibitors, pyrazine-isochromene hybrids maintain key interactions with the affinity pocket (via Val882) and hinge region (through Met804) while improving metabolic stability through reduced oxidative susceptibility compared to morpholine-based analogs. Similarly, pyrazine-cinnamate hybrids demonstrate enhanced neuroprotective effects (EC50 = 3.62-5.44 μM) by combining the radical-scavenging capability of cinnamic acid with pyrazine's kinase modulation [3] [7].
Table 2: Structural Attributes of Pyrazine in Targeted Therapeutics
Pyrazine Position | Interaction Capability | Therapeutic Application | Biological Outcome |
---|---|---|---|
Ring Nitrogen Atoms | Hydrogen-bond acceptance, coordination with metal ions | Pim kinase inhibition | Disruption of ATP binding, Ki < 50 nM |
C-2 Position | Electrophilic center for SNAr reactions | p53-Y220C stabilization | ΔTm up to +5.0°C |
C-3/C-5 Positions | Steric bulk introduction, solubility modulation | PI3K inhibition | IC50 values 10-100 nM range |
C-6 Position | Electronic effects on ring reactivity | Antibacterial agents | MIC 1.59-1.78 μg/mL against Mtb |
The emergence of pyrazine derivatives in covalent targeting strategies represents a particularly significant advancement. By tuning electron-withdrawing substituents at the C-3 and C-6 positions, medicinal chemists can precisely modulate the pyrazine ring's reactivity toward cysteine thiols, achieving optimal residence times for target occupancy without excessive off-target reactivity. This approach overcomes limitations of early pyrazine fragments like SN006, which exhibited excessive thiol reactivity (t1/2 < 0.33 hours with glutathione) [6].
The strategic integration of heterocyclic cores with functionalized appendages has evolved through distinct phases in medicinal chemistry, culminating in sophisticated hybrid architectures like 2-(Pyrazin-2-yl)but-3-yn-2-ol. This evolution reflects three key developments:
First-generation inhibitors focused on singular pharmacophores, exemplified by early pyrazine-based agents like pyrazinamide (PZA) in antitubercular therapy. While effective, these monofunctional agents faced limitations in target selectivity and susceptibility to resistance mechanisms. The discovery that PZA's activity depended on bioactivation to pyrazinoic acid highlighted the potential of pyrazine as a prodrug component but revealed insufficient potency against complex diseases like cancer [8].
Second-generation designs incorporated complementary motifs through simple linkage, as seen in the pyrazine-cinnamic acid hybrids developed for neuroprotection. These compounds combined the antioxidant properties of cinnamic acid with pyrazine's ability to modulate kinase signaling, resulting in compounds like ligustrazine-cinnamate derivatives with enhanced neuroprotective activity (EC50 = 3.68 μM) compared to parent compounds. However, these linear conjugates often exhibited suboptimal pharmacokinetics due to increased molecular weight without significant improvement in target engagement efficiency [3].
Third-generation architectures like 2-(Pyrazin-2-yl)but-3-yn-2-ol represent a convergence of synergistic pharmacophores into compact, spatially efficient configurations. The pyrazine core provides the primary protein interaction surface, while the acetylenic alcohol delivers three-dimensional vectoring capabilities unavailable in planar scaffolds. This design paradigm enables simultaneous engagement with: 1) The hinge region of kinases via pyrazine nitrogen; 2) Hydrophobic specificity pockets through the alkyne extension; 3) Solvent-exposed polar regions via the hydroxyl group. The historical progression toward such integrated scaffolds is characterized by decreasing molecular complexity (as measured by heavy atom count) alongside increasing binding efficiency indices [5] [6] [9].
Table 3: Evolution of Pyrazine-Based Hybrid Inhibitor Design
Generation | Design Philosophy | Representative Structure | Limitations |
---|---|---|---|
First-Generation (1960s-1990s) | Single pharmacophore optimization | Pyrazinamide | Narrow spectrum, resistance development |
Second-Generation (1990s-2010s) | Linear conjugation of pharmacophores | Ligustrazine-cinnamic acid esters | Suboptimal pharmacokinetics, metabolic instability |
Third-Generation (2010s-Present) | Spatially integrated synergistic motifs | 2-(Pyrazin-2-yl)but-3-yn-2-ol derivatives | Synthetic complexity, potential CYP interactions |
The development of 2-(Pyrazin-2-yl)but-3-yn-2-ol exemplifies modern computational-aided strategies where fragments are rationally combined using structural insights from target proteins. For instance, crystallographic analysis of Pim kinases revealed a solvent-exposed region adjacent to the ATP-binding site that could accommodate elongated substituents. This observation directly informed the tethering of pyrazine to acetylenic alcohols, creating inhibitors with improved shape complementarity to the target. Similarly, the discovery of a cryptic hydrophobic pocket in the p53-Y220C mutant drove the incorporation of alkyne extensions capable of accessing this destabilizing cavity [5] [6].
Hybrid inhibitors have demonstrated particular utility against challenging targets where traditional ATP-competitive agents face selectivity hurdles. In the NF-κB pathway, compounds merging pyrazine with acetylenic components simultaneously disrupt NIK homodimerization and IKKα recruitment—two processes essential for non-canonical pathway activation—through bifunctional binding. This multitarget engagement achieves superior pathway suppression compared to single-mechanism agents, highlighting the strategic advantage of hybrid architectures in complex signaling networks [1] [6].
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0